molecular formula C25H26ClNO6S B11147914 8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

Cat. No.: B11147914
M. Wt: 504.0 g/mol
InChI Key: GXIJZJQOZZDXLV-UHFFFAOYSA-N
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Description

8-Chloro-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl 6-(4-methylbenzenesulfonamido)hexanoate is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of a chlorinated chromen ring fused with a cyclopentane ring and a hexanoate ester linked to a sulfonamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl 6-(4-methylbenzenesulfonamido)hexanoate typically involves multiple steps:

    Formation of the Chromen Ring: The chromen ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For example, the condensation of salicylaldehyde with a suitable diketone in the presence of a catalyst can yield the chromen core.

    Formation of the Cyclopentane Ring: The cyclopentane ring can be fused to the chromen ring through a series of cyclization reactions involving appropriate intermediates.

    Esterification: The hexanoate ester can be introduced by reacting the chromen derivative with hexanoic acid or its derivatives under esterification conditions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl 6-(4-methylbenzenesulfonamido)hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.

    Substitution: The chlorine atom in the chromen ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted chromen derivatives.

Scientific Research Applications

8-Chloro-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl 6-(4-methylbenzenesulfonamido)hexanoate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and natural product analogs.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-chloro-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl 6-(4-methylbenzenesulfonamido)hexanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-proliferative effects in cancer cells. The sulfonamide group can enhance the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Compounds with a similar chromen core but lacking the cyclopentane ring and sulfonamide group.

    Chromones: Compounds with a similar chromen core but different substituents at various positions.

    Flavones: Compounds with a similar chromen core but with a phenyl group at the 2-position.

Uniqueness

8-Chloro-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl 6-(4-methylbenzenesulfonamido)hexanoate is unique due to the presence of the chlorinated chromen ring fused with a cyclopentane ring and the hexanoate ester linked to a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C25H26ClNO6S

Molecular Weight

504.0 g/mol

IUPAC Name

(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 6-[(4-methylphenyl)sulfonylamino]hexanoate

InChI

InChI=1S/C25H26ClNO6S/c1-16-9-11-17(12-10-16)34(30,31)27-13-4-2-3-8-24(28)32-23-15-22-20(14-21(23)26)18-6-5-7-19(18)25(29)33-22/h9-12,14-15,27H,2-8,13H2,1H3

InChI Key

GXIJZJQOZZDXLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)OC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl

Origin of Product

United States

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